4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenylmethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Attachment of the Dichlorophenylmethyl Group: This step involves the reaction of the triazole with a suitable dichlorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal or antibacterial properties.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and chemical stability.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. The dichlorophenylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone
- 4-(Bromomethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole
- 1-[(2,4-Dichlorophenyl)methyl]-4-(methylthio)-1H-1,2,3-triazole
Uniqueness
4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole is unique due to the presence of both a chloromethyl group and a dichlorophenylmethyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-4-9-6-16(15-14-9)5-7-1-2-8(12)3-10(7)13/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMWLBYWDLNJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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